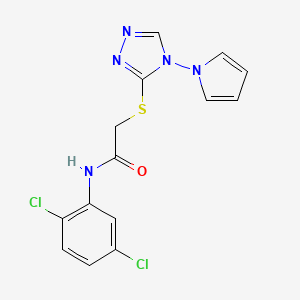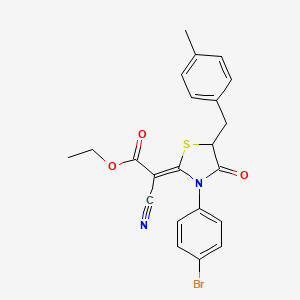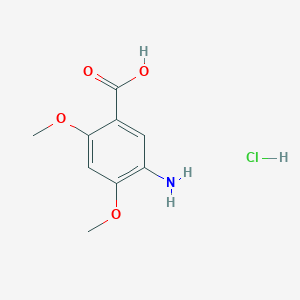![molecular formula C16H12N4OS2 B2858544 N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 866144-01-6](/img/structure/B2858544.png)
N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea” is a chemical compound with the molecular formula C16H12N4OS2 . It is a type of thiourea herbicide, which are widely used for weed control . A series of substituted N-benzoyl-N’-pyrimidin-2-yl thioureas has been recently synthesized and tested against Brassica napus L., demonstrating promising herbicidal activities .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Development of New Chemical Compounds : N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea derivatives have been synthesized to explore their chemical properties and potential applications. For instance, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives aimed at discovering potent antitumor and antibacterial agents showcases the versatility of these compounds in creating new molecules with significant biological activities (Hafez et al., 2017).
Characterization and Structural Analysis : Detailed studies involving structural, vibrational, and electronic characterization of thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, have been conducted. These studies provide insights into the molecular stability, electronic properties, and potential non-linear optical (NLO) behavior of these compounds, which could have implications in various technological applications (Lestard et al., 2015).
Biological Applications
Antibacterial and Antifungal Activities : Research on thiourea derivatives has shown promising antibacterial and antifungal properties. For example, synthesis and characterization of copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives have highlighted their potential in combating microbial infections, underscoring the biological relevance of these compounds in medical and agricultural settings (Arslan et al., 2003).
Antitumor and Cytotoxicity Studies : The exploration of thiourea derivatives for their cytotoxic effects against various cancer cell lines has been a significant area of research. Studies have demonstrated that certain derivatives exhibit potent cytotoxicity, suggesting their potential as anticancer agents. The synthesis and in vitro cytotoxicity evaluation of 1-benzoyl-3-methyl thiourea derivatives, for instance, have shown promising results against HeLa cell lines, indicating the therapeutic potential of these compounds (Ruswanto et al., 2015).
Material Science and Environmental Applications
Corrosion Inhibition : The application of thiourea derivatives as corrosion inhibitors has been investigated, with certain derivatives showing effectiveness in protecting metals against corrosion. This application is particularly relevant in industrial processes where metal longevity and durability are critical (de Oliveira et al., 2015).
Selective Metal Recovery : The selective recovery and preconcentration of metals using thiourea derivatives have been explored, demonstrating the utility of these compounds in environmental cleanup and resource recovery efforts. For example, a benzoylthiourea-solid supported liquid membrane system has shown high selectivity for mercury, highlighting the potential for thiourea derivatives in selective metal extraction processes (Fontàs et al., 2005).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as thiazole and thiophene derivatives, have been reported to interact with a variety of biological targets, including enzymes involved in oxidative stress and inflammation .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities suggest a complex interaction with multiple targets, leading to various physiological changes.
Biochemical Pathways
Based on the reported biological activities of related compounds, it can be inferred that this compound may influence pathways related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The compound’s molecular weight of 34042 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
Based on the reported activities of related compounds, this compound may exert antioxidant, anti-inflammatory, and cytotoxic effects, among others .
Propriétés
IUPAC Name |
N-[(4-thiophen-2-ylpyrimidin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c21-14(11-5-2-1-3-6-11)19-16(22)20-15-17-9-8-12(18-15)13-7-4-10-23-13/h1-10H,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAZFGTLKNKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2858461.png)
![3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2858462.png)

![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2858464.png)
![7-Fluoro-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2858467.png)
![5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2858468.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2858470.png)
![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858474.png)
![5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2858476.png)


![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

